molecular formula C11H14FNO3 B13254408 Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate

Cat. No.: B13254408
M. Wt: 227.23 g/mol
InChI Key: LEHMKXGOQHUOHO-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate is a chemical compound with the molecular formula C11H14FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and methyl 3-aminopropanoate.

    Condensation Reaction: The 3-fluoro-4-hydroxybenzaldehyde undergoes a condensation reaction with methyl 3-aminopropanoate in the presence of a suitable catalyst to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The fluoro group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate: Similar structure but lacks the fluoro group.

    Methyl 3-amino-2-[(3-chloro-4-hydroxyphenyl)methyl]propanoate: Similar structure with a chloro group instead of a fluoro group.

    Methyl 3-amino-2-[(3-bromo-4-hydroxyphenyl)methyl]propanoate: Similar structure with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate imparts unique properties such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate (CAS No. 1701892-28-5) is a compound with notable biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC11_{11}H14_{14}FNO3_{3}
Molecular Weight227.23 g/mol
CAS Number1701892-28-5
PurityNot specified

This compound exhibits biological activities through various mechanisms, including:

  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Similar compounds with structural similarities have shown effectiveness against various cancer cell lines, suggesting potential for further investigation into its anticancer properties.
  • Enzyme Inhibition : The presence of the fluorine atom and hydroxyl group may enhance the compound's ability to inhibit specific enzymes related to disease pathways, making it a candidate for drug development targeting these enzymes.

Research Findings

Recent studies have explored the biological activities of related compounds, providing insight into the potential effects of this compound:

  • Antioxidant Studies : Research has shown that compounds with similar structures can significantly reduce lipid peroxidation levels, indicating strong antioxidant properties. For example, derivatives with hydroxyphenyl substituents demonstrated enhanced protective effects against oxidative damage .
  • Anticancer Activity : In vitro studies have highlighted that structurally similar compounds exhibit significant antiproliferative effects on cancer cell lines such as HepG2 and MCF-7. These studies report IC50_{50} values ranging from 5.1 to 22.08 µM for effective derivatives . While specific data for this compound is limited, its structural analogs suggest promising anticancer activity.

Case Studies

  • Case Study on Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of various phenolic compounds using the TBARS assay, where this compound was hypothesized to show similar efficacy due to its hydroxyphenyl moiety .
  • Anticancer Screening :
    • Compounds structurally related to this compound were tested against multiple cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells . This suggests that further exploration of this compound could yield valuable data regarding its anticancer properties.

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(3-fluoro-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H14FNO3/c1-16-11(15)8(6-13)4-7-2-3-10(14)9(12)5-7/h2-3,5,8,14H,4,6,13H2,1H3

InChI Key

LEHMKXGOQHUOHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)CN

Origin of Product

United States

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